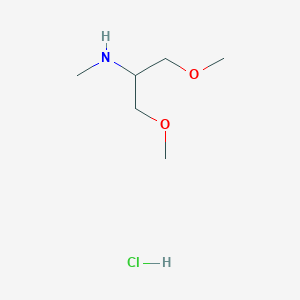
N'-(2,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N’-(2,4-difluorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide” is a chemical compound with the molecular formula C20H14F3N3O3 . Its average mass is 401.339 Da and its monoisotopic mass is 401.098724 Da .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 401.345. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data .Scientific Research Applications
Fluorinated Compounds as Fluorescence Sensors
Fluorinated compounds have been explored for their potential as fluorescence sensors. For instance, acylhydrazone derivatives, which are structurally similar to the specified compound, demonstrated specific responses towards fluoride ions, indicating their application in developing selective fluoride sensors (Jose et al., 2018).
Protective Groups in Synthesis
In the synthesis of glycopeptides, fluorobenzoyl groups have been investigated as alternatives to traditional protective groups. They have shown to suppress β-elimination of O-linked carbohydrates, highlighting their utility in improving synthetic routes for complex biological molecules (Sjölin & Kihlberg, 2001).
Oxidative Fluoroesterification
Novel methodologies for the palladium-catalyzed oxidative fluoroesterification of vinylarenes have been developed using fluorinated reagents. These approaches facilitate the efficient synthesis of α-monofluoromethylbenzyl carboxylates, offering new pathways for the introduction of fluorine into organic molecules (Peng et al., 2013).
Antiproliferative Activities
Fluorinated Schiff bases derived from 1,2,4-triazoles have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Compounds with fluorinated groups have shown promising activity, suggesting their potential in anticancer drug development (Kumar et al., 2013).
Properties
IUPAC Name |
N'-(2,4-difluorobenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O3/c21-13-5-3-12(4-6-13)11-26-9-1-2-16(20(26)29)19(28)25-24-18(27)15-8-7-14(22)10-17(15)23/h1-10H,11H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUHDBHDPOCVCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)F)F)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2460523.png)





![2-{[(2-Hydroxy-5-methylphenyl)methyl]amino}benzoic acid](/img/structure/B2460534.png)
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B2460536.png)

![4-benzyl-N-isobutyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2460538.png)
![2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide](/img/structure/B2460539.png)


![5-Chloro-3-ethylbenzo[c]isoxazole](/img/structure/B2460546.png)
